4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid
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Overview
Description
4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their broad range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purities. The use of task-specific ionic liquids (TSILs) as catalysts can also improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone with similar biological activities.
2,4-Dioxo-3,4-dihydropyrimidine: A simpler analog that lacks the acetamido and benzoic acid groups.
Uniqueness
What sets 4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
CAS No. |
4113-88-6 |
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Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H11N3O5/c17-10-5-6-16(13(21)15-10)7-11(18)14-9-3-1-8(2-4-9)12(19)20/h1-6H,7H2,(H,14,18)(H,19,20)(H,15,17,21) |
InChI Key |
DJYJFGUFSNSDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CN2C=CC(=O)NC2=O |
Origin of Product |
United States |
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